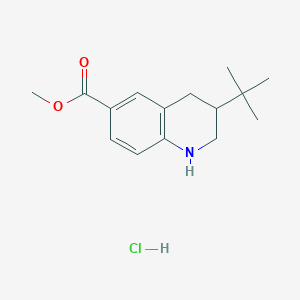
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a bromopyridine moiety and a thiazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route includes the condensation of 5-bromopyridine-3-carboxylic acid with a thiazepane derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromopyridine moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the thiazepane ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone: Unique due to its specific combination of bromopyridine and thiazepane moieties.
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propanone: Contains a propanone linkage, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-15-10-14(11-19-12-15)17(21)20-7-6-16(24(22,23)9-8-20)13-4-2-1-3-5-13/h1-5,10-12,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDVJHNPMHQICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2899492.png)
![2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2899493.png)


![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)
![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2899500.png)
![2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B2899501.png)
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride](/img/structure/B2899505.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2899506.png)
![1-Ethyl-6-fluoro-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2899507.png)
![3-(2-Phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2899508.png)
![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide](/img/structure/B2899509.png)
![N-(5-chloro-2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2899510.png)
